6-Amino-2,4-dimethylnicotinaldehyde
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Overview
Description
6-Amino-2,4-dimethylnicotinaldehyde is an organic compound with the molecular formula C8H10N2O It is a derivative of nicotinaldehyde, featuring amino and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dimethylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylpyridine with an appropriate aminating agent under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, green chemistry principles may be applied to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Amino-2,4-dimethylnicotinic acid.
Reduction: 6-Amino-2,4-dimethyl-1-nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2,4-dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dimethylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on metabolic pathways, which may be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinaldehyde: Lacks the methyl substituents, which may affect its reactivity and biological activity.
2,4-Dimethylnicotinaldehyde:
Uniqueness
6-Amino-2,4-dimethylnicotinaldehyde is unique due to the presence of both amino and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-amino-2,4-dimethylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(9)10-6(2)7(5)4-11/h3-4H,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHCLBQWDMRPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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